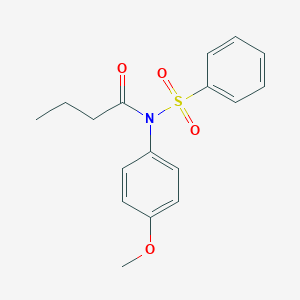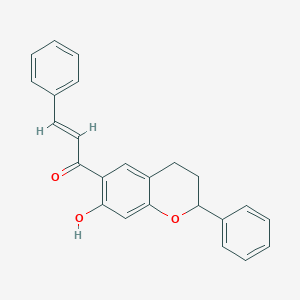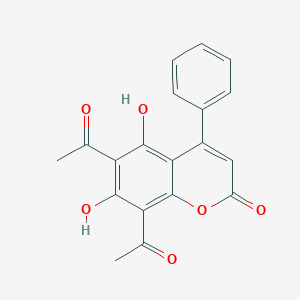
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide, also known as BMS-986001, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMS-986001 belongs to the class of compounds known as positive allosteric modulators (PAMs), which are capable of enhancing the activity of a particular receptor without directly activating it. In
Wissenschaftliche Forschungsanwendungen
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. It has been shown to enhance the activity of the metabotropic glutamate receptor 5 (mGluR5), which is involved in the regulation of various cognitive and behavioral functions.
Wirkmechanismus
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide acts as a positive allosteric modulator of mGluR5, which enhances the receptor's activity by increasing its affinity for glutamate and stabilizing its active conformation. This leads to an increase in the downstream signaling pathways, resulting in the enhancement of cognitive and behavioral functions.
Biochemical and Physiological Effects:
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide has been shown to improve cognitive and behavioral functions in preclinical models of Alzheimer's disease, schizophrenia, and depression. It has also been reported to have anxiolytic and antidepressant effects in animal models. N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide has been shown to improve synaptic plasticity, which is crucial for learning and memory processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide has several advantages for lab experiments, including its high selectivity for mGluR5, good pharmacokinetic properties, and oral bioavailability. However, one of the limitations of N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide is its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide. One of the areas of interest is the development of more potent and selective mGluR5 PAMs that can be used for the treatment of neurological disorders. Another area of research is the investigation of the long-term effects of N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide on cognitive and behavioral functions. Additionally, the development of novel formulations of N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide that can improve its solubility and bioavailability is also an area of interest.
In conclusion, N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide is a promising compound that has shown potential therapeutic applications in various neurological disorders. Its mechanism of action as a positive allosteric modulator of mGluR5 has been extensively studied, and it has been shown to improve cognitive and behavioral functions in preclinical models. While N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide has several advantages for lab experiments, its poor solubility in water remains a limitation. Future research on N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide will focus on the development of more potent and selective mGluR5 PAMs, investigation of its long-term effects, and the development of novel formulations to improve its solubility and bioavailability.
Synthesemethoden
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. The resulting compound is then reacted with N-(benzenesulfonyl)butanamide in the presence of a base to yield N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide.
Eigenschaften
Molekularformel |
C17H19NO4S |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C17H19NO4S/c1-3-7-17(19)18(14-10-12-15(22-2)13-11-14)23(20,21)16-8-5-4-6-9-16/h4-6,8-13H,3,7H2,1-2H3 |
InChI-Schlüssel |
BROZDFFYKKYMIE-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCCC(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283982.png)
![2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283983.png)
![N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B283984.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283985.png)

![1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283988.png)
![2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene](/img/structure/B283990.png)

![8-methoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-chromen-2-one](/img/structure/B283993.png)
![2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
![2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one](/img/structure/B283995.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B284000.png)

![2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline](/img/structure/B284003.png)